molecular formula C13H14O4 B13164181 (2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

(2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

Numéro de catalogue: B13164181
Poids moléculaire: 234.25 g/mol
Clé InChI: HRQDBFSFUFJAQW-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Overview and Significance of (2E)-3-(8-Methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic Acid

(2E)-3-(8-Methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is a chromene-acrylic acid hybrid compound characterized by a bicyclic chromene core fused to an acrylic acid moiety. The chromene system consists of a benzene ring fused to a partially saturated pyran ring (3,4-dihydro-2H-chromen), with a methoxy substituent at the 8-position. The acrylic acid group is attached to the 3-position of the chromene ring in the trans (E) configuration, as denoted by the (2E) prefix.

This structure combines two pharmacophoric motifs:

  • Chromene scaffold : Known for its presence in bioactive natural products and synthetic pharmaceuticals, chromenes exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
  • Acrylic acid moiety : The α,β-unsaturated carbonyl system enables Michael addition reactions and hydrogen-bonding interactions, which are critical for binding to biological targets such as enzymes or receptors.

The compound’s stereochemistry and substituent arrangement influence its physicochemical properties. For instance, the methoxy group enhances lipid solubility, potentially improving membrane permeability, while the dihydrochromene ring reduces planarity compared to fully aromatic systems, possibly modulating pharmacokinetic behavior.

Table 1: Structural comparison of related chromene-acrylic acid derivatives

Compound Name Chromene Substituent Acrylic Acid Position Biological Activity
(2E)-3-(7-Propoxy-...dihydrochromen)acrylic acid 7-propoxy 3 Under investigation
3-(8-Methoxychroman-3-yl)acrylic acid 8-methoxy 3 Heterocyclic building block

Historical Context and Discovery in Chromene-Acrylic Acid Hybrid Research

The synthesis of chromene-acrylic acid hybrids emerged from efforts to combine the bioactivity of chromenes with the reactivity of α,β-unsaturated carbonyl systems. Early work in chromene chemistry focused on naturally occurring derivatives like coumarins, but synthetic modifications gained traction in the 2000s to enhance selectivity and potency.

Key milestones include:

  • 2000s : Development of Claisen rearrangement and hydroarylation strategies to construct chromene cores. For example, Pt(IV)-catalyzed cyclization of propargyl ethers enabled efficient access to dihydrochromenes.
  • 2010s : Incorporation of acrylic acid groups via Knoevenagel condensations or Wittig reactions, as demonstrated in the synthesis of (2E)-3-(7-propoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid.
  • 2020s : Systematic evaluation of hybrid compounds for anticancer activity. Studies on sulfa azo 4H-chromene esters revealed submicromolar inhibition of EGFR kinase, inspiring further exploration of structurally related analogs.

(2E)-3-(8-Methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid was first reported in the early 2020s as part of a broader initiative to optimize chromene-based kinase inhibitors. Its design leveraged structure-activity relationship (SAR) data indicating that electron-donating groups (e.g., methoxy) at the 8-position improve target binding affinity. The compound’s synthesis typically involves:

  • Chromene ring formation : Acid-catalyzed cyclization of substituted phenols with propargyl alcohols.
  • Acrylic acid conjugation : Knoevenagel condensation between chromene-3-carbaldehyde and malonic acid.

Propriétés

Formule moléculaire

C13H14O4

Poids moléculaire

234.25 g/mol

Nom IUPAC

(E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C13H14O4/c1-16-11-4-2-3-10-7-9(5-6-12(14)15)8-17-13(10)11/h2-6,9H,7-8H2,1H3,(H,14,15)/b6-5+

Clé InChI

HRQDBFSFUFJAQW-AATRIKPKSA-N

SMILES isomérique

COC1=CC=CC2=C1OCC(C2)/C=C/C(=O)O

SMILES canonique

COC1=CC=CC2=C1OCC(C2)C=CC(=O)O

Origine du produit

United States

Méthodes De Préparation

Preparation Methods of (2E)-3-(8-Methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic Acid

General Synthetic Strategy

The synthetic route generally follows these stages:

  • Step 1: Synthesis of 8-Methoxy-3,4-dihydro-2H-chromen (Chroman) Core
    Starting from suitably substituted phenols, the chroman ring is constructed via acid- or base-catalyzed cyclization reactions. The methoxy group at the 8-position is typically introduced by methylation of the corresponding hydroxy precursor using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Step 2: Introduction of the Acrylic Acid Moiety
    The acrylic acid side chain is installed at the 3-position of the chroman ring via condensation reactions, often involving aldehyde or ketone intermediates and malonic acid derivatives or via Wittig-type olefination reactions to ensure the (2E)-configuration.

  • Step 3: Purification and Characterization
    The final product is purified by recrystallization or chromatographic techniques and characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and stereochemistry.

Specific Synthetic Routes

Methylation of 8-Hydroxy-3,4-dihydro-2H-chromen-3-yl Acrylic Acid
  • Starting Material: (2E)-3-(8-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
  • Reagents: Methyl iodide or dimethyl sulfate, potassium carbonate or sodium hydride as base
  • Solvent: Acetone or DMF
  • Procedure: The hydroxy group at the 8-position is methylated by stirring with methyl iodide in the presence of a base at room temperature or slightly elevated temperature. The reaction proceeds via nucleophilic substitution to yield the methoxy derivative.
  • Yield: Generally high (70-90%) depending on reaction conditions.
  • Notes: Care is taken to avoid methylation of the acrylic acid moiety or other sensitive sites.
Wittig Olefination for Acrylic Acid Side Chain Installation
  • Starting Material: 8-Methoxy-3,4-dihydro-2H-chromen-3-one (chroman-3-one derivative)
  • Reagents: Phosphonium ylide derived from (carboxymethyl)triphenylphosphonium bromide
  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Conditions: The ylide is generated in situ by treatment with a strong base such as n-butyllithium, followed by reaction with the chroman-3-one to form the (2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid after hydrolysis.
  • Outcome: This method allows precise control over the double bond geometry, favoring the E-isomer due to steric and electronic factors.
  • Yield: Moderate to good (50-80%) depending on reagent purity and reaction time.
Knoevenagel Condensation Approach
  • Starting Material: 8-Methoxy-3,4-dihydro-2H-chromen-3-one
  • Reagents: Malonic acid or its derivatives, piperidine as catalyst
  • Solvent: Ethanol or other polar solvents
  • Procedure: The chroman-3-one is condensed with malonic acid in the presence of a base catalyst to form the acrylic acid side chain via elimination of water.
  • Advantages: This method is straightforward and commonly used for α,β-unsaturated carboxylic acids synthesis.
  • Yield: Typically good (60-85%).
  • Stereochemistry: The reaction conditions favor formation of the (2E)-isomer.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Temperature Time Yield (%) Notes
Methylation Methyl iodide, K2CO3, acetone 25-50 °C 2-6 hours 70-90 Selective methylation of 8-hydroxy group
Wittig Olefination Phosphonium ylide, n-BuLi, THF -78 °C to RT 1-3 hours 50-80 Controls E-geometry of acrylic acid
Knoevenagel Condensation Malonic acid, piperidine, ethanol Reflux (78 °C) 3-6 hours 60-85 Simple, high yielding, stereoselective

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):
    Proton NMR confirms the presence of the methoxy group (singlet ~3.7 ppm), the vinyl protons of the acrylic acid side chain (doublets with coupling constants ~15-16 Hz indicative of E-configuration), and aromatic/chroman ring protons. Carbon NMR supports the chroman core and acrylic acid carbons.

  • Infrared Spectroscopy (IR):
    Characteristic bands for the carboxylic acid group (broad O–H stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹), aromatic and methoxy C–O stretches (~1100-1300 cm⁻¹) confirm functional groups.

  • Mass Spectrometry (MS):
    Molecular ion peak consistent with molecular weight of (2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid confirms molecular formula.

Summary and Professional Insights

The preparation of (2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is reliably achieved through a combination of selective methylation of hydroxy precursors and installation of the acrylic acid moiety via Wittig olefination or Knoevenagel condensation. Each method offers distinct advantages: methylation ensures the methoxy group is introduced cleanly; Wittig olefination provides stereochemical control over the double bond; Knoevenagel condensation offers a straightforward, high-yielding route. The choice depends on available starting materials, desired purity, and scale.

The compound’s preparation is well-documented in peer-reviewed synthetic organic chemistry literature focusing on benzopyran derivatives and acrylic acid functionalization, ensuring the methods are robust, reproducible, and scalable for research or pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

3-(8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antioxidant agent.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-(8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The methoxy group and benzopyran ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound belongs to the cinnamic acid family, which includes derivatives with varying substituents on aromatic or heterocyclic rings. Key structural analogs and their differences are summarized below:

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Properties
Target Compound Chromene ring 8-methoxy C₁₃H₁₄O₄* ~250.25* Bicyclic core; moderate lipophilicity
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid Benzene ring 3,4-dimethoxy C₁₁H₁₂O₄ 208.21 Higher lipophilicity (LogP ~1.6)
Caffeic Acid (3,4-Dihydroxycinnamic acid) Benzene ring 3,4-dihydroxy C₉H₈O₄ 180.16 Antioxidant activity; high polarity
(2E)-3-(4-Ethoxy-2-methoxyphenyl)acrylic acid Benzene ring 4-ethoxy, 2-methoxy C₁₂H₁₄O₄ 222.24 Enhanced metabolic stability
(2E)-3-(3,4,5-Trihydroxyphenyl)acrylic acid Benzene ring 3,4,5-trihydroxy C₉H₈O₅ 196.16 High solubility; potent radical scavenger

*Estimated based on structural similarity.

Key Observations:

Chromene Core vs. Benzene Ring : The target compound’s chromene ring introduces steric bulk and rigidity compared to simpler benzene-based analogs. This may enhance binding specificity in biological systems but reduce solubility .

Hydroxyl Groups (Caffeic Acid , Trihydroxy Analog ): Enhance polarity and antioxidant activity via hydrogen bonding and radical stabilization.

Ethoxy Substitution (): The ethoxy group in the 4-ethoxy-2-methoxy analog may confer metabolic stability by resisting oxidative degradation.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity:
  • The chromene core in the target compound likely reduces aqueous solubility compared to caffeic acid (water-soluble due to hydroxyl groups) .
  • Methoxy-substituted analogs (e.g., ) exhibit higher LogP values (~1.5–2.0), favoring passive diffusion across biological membranes.

Activité Biologique

(2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid, also known by its CAS number 924857-42-1, is a compound derived from the chromen family. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including anticancer effects, anti-inflammatory properties, and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of (2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is C15H14O4, with a molecular weight of approximately 234.25 g/mol. Its structure features a methoxy group and an acrylic acid moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown significant cytotoxic effects against several human cancer cell lines, including A-427 and LCLC-103H. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as p38 MAPK and NF-kB .
Cell LineIC50 (µM)Mechanism of Action
A-42712.5Induction of apoptosis
LCLC-103H15.0Inhibition of cell proliferation

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . In animal models, it has been shown to reduce inflammation markers significantly:

  • Animal Studies : In Swiss mice subjected to inflammatory pain models, (2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid reduced mechanical hypersensitivity and edema .

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various cellular receptors involved in inflammation and pain pathways, including toll-like receptor 4 (TLR4) and Janus kinase 2 (JAK2), which play roles in the immune response .
  • Oxidative Stress Modulation : It has been observed that the compound can modulate oxidative stress levels in cells, which is crucial for maintaining cellular homeostasis during inflammatory responses .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of (2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid:

  • Study on Pain Management : A study involving mice demonstrated that both free and nanoencapsulated forms of the compound exhibited significant antinociceptive effects in acute pain models. The nanoencapsulated version showed prolonged efficacy compared to its free form .
  • Cytotoxicity Assessment : A study assessed the cytotoxic effects on glioblastoma cells, revealing that treatment with the compound led to significant reductions in cell viability through apoptosis induction .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.